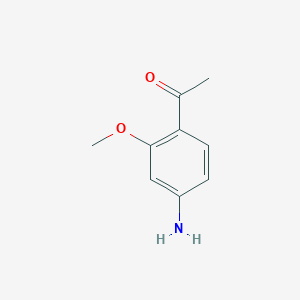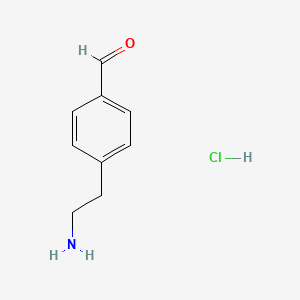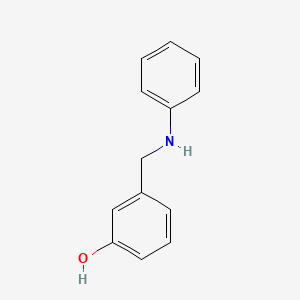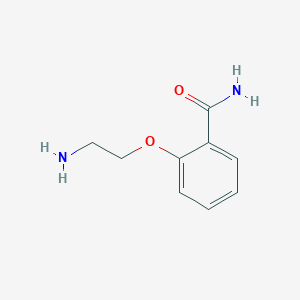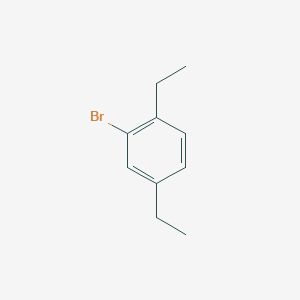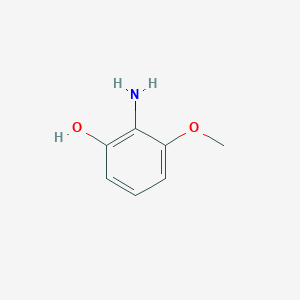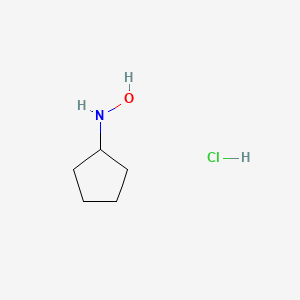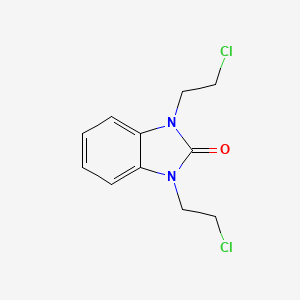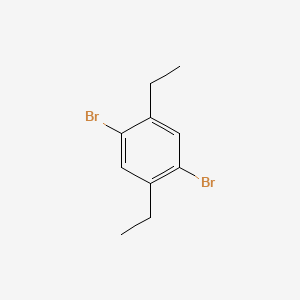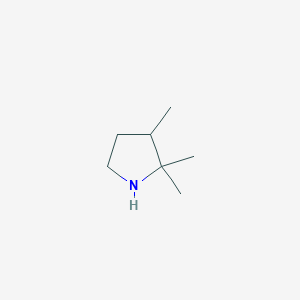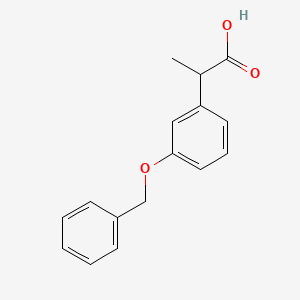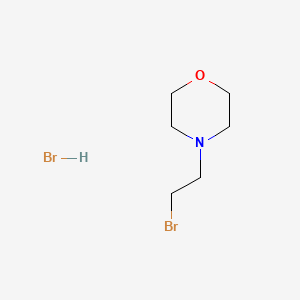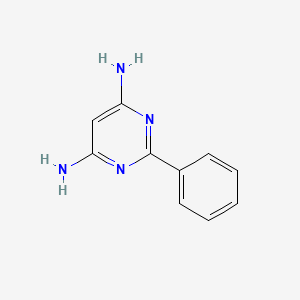
2-Phenylpyrimidine-4,6-diamine
説明
2-Phenylpyrimidine-4,6-diamine is a chemical compound that falls within the broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenyl group attached to the pyrimidine ring at the 2-position indicates the presence of a benzene ring, which can influence the compound's physical and chemical properties, as well as its reactivity and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of aromatic diamine monomers containing pyridine units, such as those described in the papers, often involves nucleophilic substitution reactions, reductions, and condensation reactions . These monomers can then be used to prepare polyimides through polycondensation with aromatic dianhydrides . The synthesis of 2-phenylpyrimidine-4,6-diamine itself is not explicitly detailed in the provided papers, but similar compounds are synthesized through reactions like the Chichibabin reaction, followed by catalytic reduction .
Molecular Structure Analysis
The molecular structure of 2-phenylpyrimidine-4,6-diamine would consist of a pyrimidine ring with amino groups at the 4 and 6 positions and a phenyl group at the 2 position. The presence of these functional groups can lead to the formation of hydrogen bonds and influence the compound's reactivity. The structure of pyrimidine derivatives is crucial in determining their properties and potential applications. For example, the introduction of substituents such as trifluoromethyl groups can significantly affect the solubility, thermal stability, and dielectric properties of the resulting polymers .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and condensation, to form more complex molecules . These reactions are often used to synthesize compounds with specific properties for use in medicinal chemistry, such as antiviral and antitumor agents . The reactivity of the amino groups on the pyrimidine ring makes these compounds versatile intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as 2-phenylpyrimidine-4,6-diamine, are influenced by their molecular structure. The introduction of aromatic groups like phenyl and pyridine can lead to increased thermal stability and solubility in organic solvents . These properties are particularly important in the development of materials like polyimides, which require high thermal stability and good mechanical properties for applications in electronics and aerospace . The presence of substituents can also affect the optical properties, such as transparency and UV cutoff wavelength, which are important for applications in optoelectronics .
科学的研究の応用
Synthesis and Modification in Medicinal Chemistry
2-Phenylpyrimidine-4,6-diamine has been utilized in the synthesis of structurally complex bioactive molecules. A study demonstrated an efficient protocol for synthesizing 2-aryl-5-benzylpyrimidine-4,6-diamines, which has potential applications in medicinal chemistry due to its ability to enable modifications of bioactive molecules (Wu et al., 2022).
Luminescence and Photophysical Properties
The compound has been studied for its luminescent properties. In particular, luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized, demonstrating characteristic red or green emission attributed to Eu3+ and Tb3+ ions. These compounds show significant potential in the field of luminescence, with detailed investigations into their lifetime and quantum yield (Jia et al., 2014).
Development of Ligands for Supramolecular Chemistry
2-Phenylpyrimidine-4,6-diamine derivatives have been used in the development of pyridine-based ligands for supramolecular chemistry. This includes the creation of compounds like 2,6-Bis(trimethyltin)pyridine, which serves as a building block for various ligands (Schubert & Eschbaumer, 1999).
Metallation and Complexation Studies
Research has explored the cyclometallation of phenylpyrimidines, including 2-phenylpyrimidine derivatives, with lithium tetrachloropalladate. This work contributes to understanding the properties and applications of cyclopalladated compounds (Caygill et al., 1990).
Structural Analysis in Crystallography
The compound has been analyzed for its crystal structure in various forms, like fenclorim (4,6-dichloro-2-phenylpyrimidine). Such studies are crucial in understanding the molecular geometry and intermolecular interactions in crystallography (Kwon et al., 2015).
Exploration of Nonlinear Optical Properties
The pyrimidine ring, including derivatives like 2-phenylpyrimidine-4,6-diamine, has been a focus in the field of nonlinear optics (NLO). Studies on thiopyrimidine derivatives have revealed significant insights into their electronic and photophysical properties, contributing to the development of materials for NLO applications (Hussain et al., 2020).
Development of Polymer Materials
The compound has been used in the synthesis of novel aromatic polyimides with triphenylpyridine moieties, showing excellent solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Gu et al., 2015).
特性
IUPAC Name |
2-phenylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRVXGHNQKBQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



